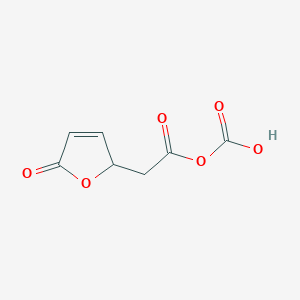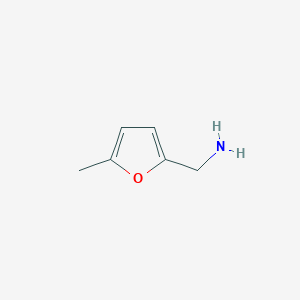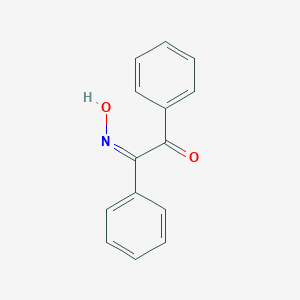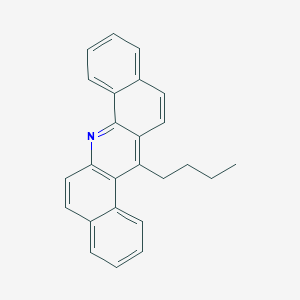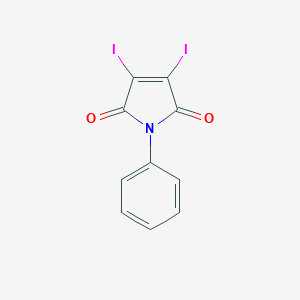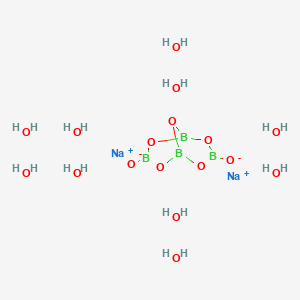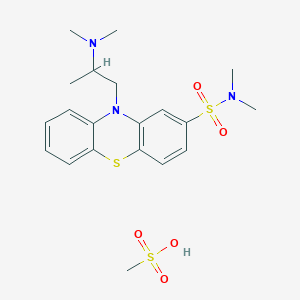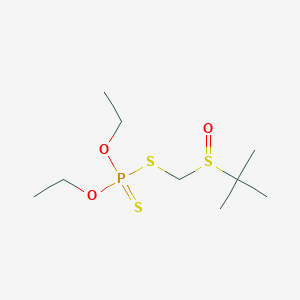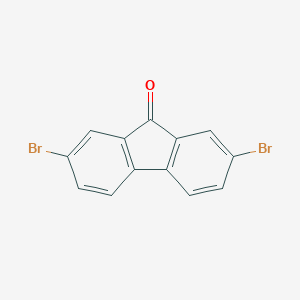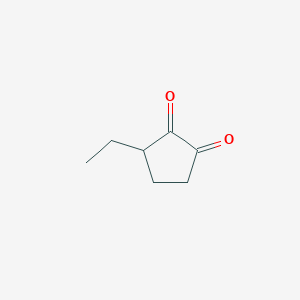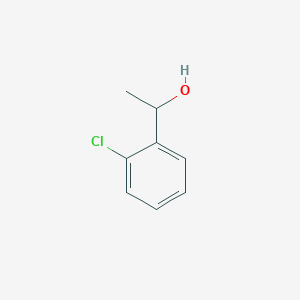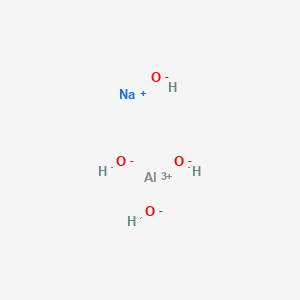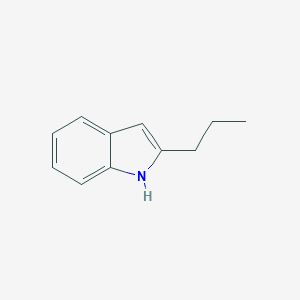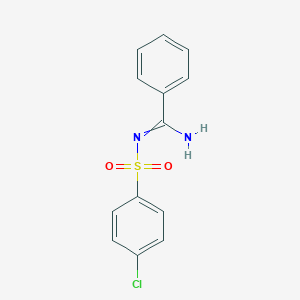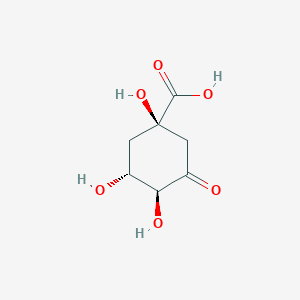
3-脱氢奎尼酸
描述
Synthesis Analysis
The synthesis of 3-dehydroquinic acid and its derivatives has been extensively studied. One method involves the enzymatic reaction catalyzed by 3-dehydroquinate synthase, converting 3-deoxy-D-arabino-heptulosonic acid 7-phosphate to 3-dehydroquinate in a highly specific manner (Maitra & Sprinson, 1978). Additionally, fed-batch fermentor synthesis using recombinant Escherichia coli has been employed for the microbial synthesis of 3-dehydroshikimic acid, a closely related compound, demonstrating the potential for industrial-scale production (Li et al., 1999).
Molecular Structure Analysis
The molecular structure of 3-dehydroquinic acid derivatives has been characterized through various spectroscopic techniques. Studies involving single crystal X-ray diffraction, NMR, and IR spectroscopy have provided detailed insights into the structure and interactions within the molecules. These analyses reveal the importance of non-bonding intermolecular interactions in the solid phase and the influence of these interactions on the compound's physical and chemical properties (Filali Baba et al., 2019).
Chemical Reactions and Properties
3-Dehydroquinic acid undergoes various chemical reactions, reflecting its role in biosynthetic pathways. The enzyme 3-dehydroquinate dehydratase catalyzes the dehydration of 3-dehydroquinate to 3-dehydroshikimate, a reaction crucial for the synthesis of aromatic compounds in the shikimate pathway. This reaction involves the syn-elimination of water, demonstrating the enzyme's specificity and the reaction's stereochemistry (Turner et al., 1975).
Physical Properties Analysis
The physical properties of 3-dehydroquinic acid and its derivatives, such as solubility, melting point, and crystalline structure, are influenced by the molecule's functional groups and overall structure. These properties are crucial for understanding the compound's behavior in biological systems and its potential industrial applications.
Chemical Properties Analysis
3-Dehydroquinic acid exhibits a range of chemical properties that are pivotal for its biological function. Its reactivity, particularly in enzyme-catalyzed reactions, underscores its role as an intermediate in the synthesis of aromatic compounds. The compound's ability to participate in ring-opening reactions, cyclization, and dehydration reactions highlights its versatility and importance in organic synthesis and metabolic pathways (Widlanski et al., 1989).
科学研究应用
酶反应中的中间体: 它作为 3-脱氢奎尼酸合酶等酶催化的反应中的中间体参与其中,如在大肠杆菌的研究中发现的 (Maitra & Sprinson, 1978).
立体化学研究: 已经对 3-脱氢奎尼酸脱水酶反应的立体化学进行了研究,表明在莽草酸途径中的具体机制 (Turner, Smith, & Haslam, 1975).
微生物合成中的生产: 它已使用重组大肠杆菌在补料分批发酵罐中合成,显示了其在生物技术应用中生产芳香生物产品和工业化学品的潜力 (Li et al., 1999).
在药物发现中的作用: 它是开发新型抗生素的关键重点,因为其途径中的酶(如脱氢酶)是抑制病原体的靶点 (González‐Bello, 2015).
氧化发酵研究: 已分析了它通过使用乙酸菌的葡萄糖杆菌菌株的氧化发酵从奎宁酸中产生的过程,突出了它在代谢途径中的作用 (Adachi et al., 2003).
安全和危害
According to the safety data sheet, 3-Dehydroquinic acid is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is advised to wash skin thoroughly after handling, not to eat, drink or smoke when using this product, and to call a POISON center or doctor immediately if swallowed .
未来方向
属性
IUPAC Name |
(1R,3R,4S)-1,3,4-trihydroxy-5-oxocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3,5,8,10,13H,1-2H2,(H,11,12)/t3-,5+,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMWZWGZRAXUBK-SYTVJDICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)CC1(C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C(=O)C[C@]1(C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50909453 | |
| Record name | (1R,3R,4S)-1,3,4-Trihydroxy-5-oxocyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50909453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Dehydroquinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012710 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Dehydroquinic acid | |
CAS RN |
10534-44-8 | |
| Record name | 3-Dehydroquinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10534-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Dehydroquinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010534448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,3R,4S)-1,3,4-Trihydroxy-5-oxocyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50909453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-DEHYDROQUINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8HL497GUU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Dehydroquinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012710 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



